molecular formula C15H20O3 B040494 Ethyl 7-oxo-7-phenylheptanoate CAS No. 112665-41-5

Ethyl 7-oxo-7-phenylheptanoate

Cat. No.: B040494
CAS No.: 112665-41-5
M. Wt: 248.32 g/mol
InChI Key: DMINFMRYRQRRTD-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-phenylheptanoate is a versatile organic compound with the molecular formula C15H20O3. It is characterized by the presence of a phenyl group attached to a heptanoate chain with an oxo group at the seventh position. This compound is commonly used in various fields, including pharmaceuticals, agrochemicals, and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-oxo-7-phenylheptanoate can be synthesized through several methods. One common approach involves the esterification of 7-oxo-7-phenylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxo-7-phenylheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 7-oxo-7-phenylheptanoate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound serves as a model substrate in enzymatic studies to understand metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-phenylheptanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes, thereby modulating metabolic pathways. The oxo group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Ethyl 7-oxo-7-phenylheptanoate can be compared with similar compounds such as:

This compound stands out due to its balanced reactivity and versatility, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 7-oxo-7-phenylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMINFMRYRQRRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455501
Record name ETHYL 7-OXO-7-PHENYLHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112665-41-5
Record name ETHYL 7-OXO-7-PHENYLHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 7-chloro-7-oxoheptanoate (1.31 g) in dichloromethane (25 mL) was added a solution of 2-(trimethylsilyl)-1,3-thiazole (500 mg) in dichloromethane (5 mL) under nitrogen. After stirring for 3 hours, the reaction was quenched by adding saturated sodium bicarbonate (5 mL). The mixture was partitioned between ethyl acetate (30 mL) and saturated sodium bicarbonate (30 mL), and the organic layer was washed with brine, dried over magnesium sulfate, and evaporated to give a colorless oil. Flash silica gel column chromatography eluting with ethyl acetate-hexane=1-10 to 2-5 afforded ethyl 7-oxo-7-(1,3-thiazol-2-yl)heptanoate as a colorless oil (778 mg).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-benzoylcyclohexanone (1.00 g), sodium ethoxide (404 mg) in ethanol (5 mL) was stirred for 3.5 hours at room temperature. The reaction was quenched by adding 1N hydrochloric acid (1 mL). The solvent was evaporated off, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate, and evaporated to give ethyl 7-oxo-7-phenylheptanoate as a brown oil (1.33 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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